N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16623118
InChI: InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2
SMILES:
Molecular Formula: C7H15NO3
Molecular Weight: 165.22 g/mol

N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)

CAS No.:

Cat. No.: VC16623118

Molecular Formula: C7H15NO3

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) -

Specification

Molecular Formula C7H15NO3
Molecular Weight 165.22 g/mol
IUPAC Name (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid
Standard InChI InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2
Standard InChI Key AJNYQRXDVGKEIT-VLWZFCPZSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O
Canonical SMILES CC(C)C(C(=O)O)NCCO

Introduction

Chemical and Structural Properties

Molecular Characteristics

N-2-(Hydroxyethyl)-L-valine-d4 features a hydroxyethyl group (-CH2_2CH2_2OH) attached to the amino group of L-valine, with deuterium atoms replacing hydrogens at positions 1,1,2,2 of the ethyl chain. The compound’s IUPAC name is (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid, reflecting its stereochemical configuration and isotopic labeling . Key properties include:

PropertyValueSource
Molecular FormulaC7H11D4NO3\text{C}_7\text{H}_{11}\text{D}_4\text{NO}_3
Molecular Weight165.22 g/mol
CAS Number120398-50-7
Boiling Point116–118°C
SolubilitySlight in DMSO and Water
Storage Conditions-20°C under inert atmosphere

The deuterium labeling confers greater metabolic stability compared to the non-deuterated form (C7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3, MW 161.20 g/mol) , making it indispensable for mass spectrometry-based analyses .

Spectroscopic and Chromatographic Data

The compound’s isotopic purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its isomeric SMILES string, $$2H]C([2H])(C([2H])([2H])O)NC@@HC(=O)O, confirms the positions of deuterium substitution. Chromatographic methods, such as reverse-phase HPLC, achieve baseline separation of the deuterated and non-deuterated forms, ensuring accurate quantification in biological samples .

Synthesis and Production

Deuteration Techniques

The synthesis of N-2-(Hydroxyethyl)-L-valine-d4 involves reacting L-valine with deuterated ethylene oxide (C2D4O\text{C}_2\text{D}_4\text{O}) under alkaline conditions. This nucleophilic substitution replaces hydrogens in the hydroxyethyl group with deuterium, achieving >98% isotopic enrichment . Post-synthesis purification via recrystallization or column chromatography removes unreacted precursors, yielding a technical-grade product suitable for research applications .

Quality Control

Batch consistency is ensured through:

  • Isotopic Purity Analysis: Measured via 2H^2\text{H}-NMR and isotope ratio mass spectrometry .

  • Chiral Purity Verification: Chiral HPLC confirms the retention of L-configuration, critical for biological activity .

Applications in Biochemical Research

Metabolic Pathway Tracing

The deuterium label in N-2-(Hydroxyethyl)-L-valine-d4 enables real-time tracking of valine metabolism in vivo. In rodent studies, the compound integrates into proteins and enzymes, allowing researchers to map turnover rates and identify rate-limiting steps in pathways such as the citric acid cycle . Its stability against enzymatic degradation ensures prolonged detection windows in tracer studies .

Biomarker for Ethylene Oxide Exposure

Ethylene oxide (EO), a carcinogenic sterilant, forms adducts with hemoglobin’s N-terminal valine, producing N-(2-hydroxyethyl)-L-valine (HEV). The deuterated analog (HEV-d4) serves as an internal standard in LC-MS/MS assays to quantify HEV in blood, correlating with cumulative EO exposure . A 2020 study demonstrated a linear relationship between urinary HEV-d4 levels and occupational EO exposure (R2=0.45R^2 = 0.45), validating its use in non-invasive biomonitoring .

MatrixAnalyteDetection LimitApplication
BloodHEV0.1 nmol/gOccupational monitoring
UrineHEV-d40.5 μg/g creatScreening for EO exposure

Comparative Analysis with Non-Deuterated HEV

Analytical Performance

In mass spectrometry, HEV-d4 co-elutes with HEV but displays a distinct mass shift (m/z+4m/z +4), eliminating signal interference. This allows precise quantification of HEV at concentrations as low as 0.1 nM in plasma .

Future Directions and Research Opportunities

Expanding Biomarker Applications

Ongoing studies explore HEV-d4’s potential in diagnosing metabolic disorders, such as maple syrup urine disease (MSUD), where valine catabolism is impaired. Preliminary data indicate elevated HEV-d4 levels in MSUD patient sera, suggesting a novel diagnostic marker .

Advanced Synthesis Methods

Emerging techniques, such as enzymatic deuteration using deuterated cofactors, aim to improve isotopic yield and reduce production costs. A 2024 pilot study achieved 99.5% deuteration using immobilized transaminases, paving the way for industrial-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator